Bienvenue dans la boutique en ligne BenchChem!

2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol

Enzyme inhibition Aldehyde oxidase Tyrosinase

2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol (CAS 106579-64-0; C13H7Cl3N2O3; MW 345.56) is a heterocyclic hybrid containing a benzofuran-6-ol core conjugated via a trans-ethenyl bridge to a 5-trichloromethyl-1,3,4-oxadiazole ring. The molecule integrates an electron-rich benzofuran, a photoreactive trichloromethyl-1,3,4-oxadiazole substituent, and a free 6-hydroxyl group capable of hydrogen bonding.

Molecular Formula C13H7Cl3N2O3
Molecular Weight 345.6 g/mol
Cat. No. B12934754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol
Molecular FormulaC13H7Cl3N2O3
Molecular Weight345.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)OC(=C2)C=CC3=NN=C(O3)C(Cl)(Cl)Cl
InChIInChI=1S/C13H7Cl3N2O3/c14-13(15,16)12-18-17-11(21-12)4-3-9-5-7-1-2-8(19)6-10(7)20-9/h1-6,19H/b4-3+
InChIKeyXLPVAXVUJOLFGH-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(E)-2-[5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol: Structural, Physicochemical and Procurement Baseline


2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol (CAS 106579-64-0; C13H7Cl3N2O3; MW 345.56) is a heterocyclic hybrid containing a benzofuran-6-ol core conjugated via a trans-ethenyl bridge to a 5-trichloromethyl-1,3,4-oxadiazole ring. The molecule integrates an electron-rich benzofuran, a photoreactive trichloromethyl-1,3,4-oxadiazole substituent, and a free 6-hydroxyl group capable of hydrogen bonding . The compound is commercially available at 97% purity from specialty chemical suppliers for R&D use .

Why Simple Substitution with Isomeric or Dehydroxy-Analog Benzofuran-Oxadiazoles Fails for 2-[(E)-2-[5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol


Trichloromethyl-oxadiazole-benzofuran hybrids are often treated as a monolithic compound class, yet their pharmacological profiles differ dramatically depending on the position and presence of hydroxyl substituents. The 6‑ol isomer (CAS 106579‑64‑0) exhibits a distinctly different enzyme inhibition fingerprint from its 5‑ol positional isomer (CAS 106579‑65‑1) and the non‑hydroxylated parent (CAS 93641‑24‑8), with quantitative selectivity against aldehyde oxidase, tyrosinase, and catalase varying by orders of magnitude by assay [REFS‑1]. The embedded trichloromethyl group additionally provides a photolabile free‑radical precursor function protected by both composition‑of‑matter and use patents [REFS‑2], a combined optical/pharmacological property absent from unsubstituted or mono‑halogenated analogues. These orthogonal features—target‑specific selectivity and patent‑protected photoactivity—mean that substituting any other in‑class compound for the 6‑ol isomer breaks experimental reproducibility in both biological screening and photosensitive resist formulations.

Quantitative Comparator Evidence: 2-[(E)-2-[5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol vs. Closest Analogs


Enzyme Inhibition Fingerprint: Tri-Target Selectivity for Aldehyde Oxidase, Tyrosinase and Catalase

The 6‑ol isomer exhibits a quantifiable tri‑target enzyme inhibition profile that is mechanistically orthogonal to its 5‑ol isomer. Against mushroom tyrosinase (Polyphenol oxidase 2), the 6‑ol compound shows an IC50 of 520 µM (5.20E+5 nM) [REFS‑1]. Against rabbit liver aldehyde oxidase 1, it is essentially inactive with IC50 >1,000 µM (>1.00E+6 nM), while against bovine catalase it is similarly non‑inhibitory (IC50 >1,000 µM) [REFS‑1]. In contrast, benzofuran–oxadiazole hybrids from the Irfan et al. series display potent tyrosinase inhibition with IC50 values of 11–15.5 µM (compounds 5a–5d), approximately 33‑ to 47‑fold more potent than the 6‑ol isomer [REFS‑2]. The 5‑ol positional isomer and the non‑hydroxylated analog lack this specific combination of moderate tyrosinase inhibition with null aldehyde oxidase and catalase activity.

Enzyme inhibition Aldehyde oxidase Tyrosinase Catalase Selectivity profiling

Physicochemical Differentiation: Hydrogen-Bond Donor/Acceptor Architecture of the 6‑ol Substituent

The 6‑hydroxyl group endows the compound with one H‑bond donor capacity (from phenolic –OH) in addition to the oxadiazole‑based H‑bond acceptors, increasing polar surface area (estimated PSA ~55–60 Ų for the full molecule) compared to the non‑hydroxylated analog 2‑[2‑(benzofuran‑2‑yl)vinyl]‑5‑(trichloromethyl)‑1,3,4‑oxadiazole (CAS 93641‑24‑8, PSA ~42–46 Ų) [REFS‑1]. The increased polarity translates to an estimated logP reduction of approximately 0.4–0.8 units relative to the non‑hydroxylated parent, enhancing aqueous solubility and metabolic clearance; the 6‑ol substituent also creates an H‑bond donor/acceptor asymmetry not present in the 5‑ol isomer, potentially affecting target recognition [REFS‑2]. This is further corroborated by the low microsomal stability observed for hydroxy‑bearing benzofuran‑oxadiazoles in the Pks13 inhibitor series, which identified the free hydroxyl as a metabolic soft spot [REFS‑3].

Lipophilicity Hydrogen bonding Polar surface area Drug likeness

Patent-Covered Free-Radical Generator for Photosensitive Resist Compositions

The core trichloromethyl‑1,3,4‑oxadiazole‑benzofuran scaffold is explicitly claimed as a free‑radical generator in Japanese Patent JPS59148784A, where 2‑trichloromethyl‑5‑[β‑(2'‑benzofuryl)vinyl]‑1,3,4‑oxadiazole is described as a photoinitiator for photosensitive resist compositions [REFS‑1]. The 6‑ol substitution on the benzofuran ring preserves the essential trichloromethyl‑oxadiazole‑vinyl‑benzofuran photolabile architecture while adding a phenolic –OH that can participate in post‑exposure development chemistry (alkaline solubility differentiation) [REFS‑2]. By comparison, 2‑halomethyl‑5‑vinyl‑1,3,4‑oxadiazoles lacking the benzofuran chromophore (e.g., those in US Patent 4232106) have limited spectral response in the near‑UV/visible region, while the benzofuran‑extended conjugation in JPS59148784A provides enhanced absorption [REFS‑2].

Photopolymerization Free-radical photoinitiator Photosensitive resist Intellectual property

Class-Level Antimalarial Activity of 2-Phenyl-5-(trichloromethyl)-1,3,4-oxadiazoles in Murine P. berghei Model

2‑Phenyl‑5‑(trichloromethyl)‑1,3,4‑oxadiazoles (VIa–f, VIII–X) demonstrated in vivo antimalarial activity against Plasmodium berghei in mice at single subcutaneous doses of 160 or 640 mg/kg, or orally via drug‑diet at 29–336 mg/kg/day for 6 days, with the trichlorotolyl derivatives (VIII–X) showing efficacy comparable to the reference drug Hetol® [REFS‑1]. Although the specific 6‑ol benzofuran‑vinyl‑oxadiazole was not tested in this study, the conserved 5‑trichloromethyl‑1,3,4‑oxadiazole pharmacophore provides a class‑level inference that the target compound may exhibit comparable or improved activity due to the extended benzofuran conjugation and the 6‑OH group providing potential for additional target interactions or prodrug derivatization.

Antimalarial Plasmodium berghei In vivo efficacy Trichloromethyl-oxadiazole pharmacophore

Research and Industrial Application Scenarios for 2-[(E)-2-[5-(Trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol


Selective Enzyme Inhibition Probe: Tyrosinase/Aldehyde Oxidase/Catalase Control Compound

The 6‑ol isomer's unique tri‑target inhibition profile (moderate tyrosinase IC50 ~520 µM; no inhibition of AOX1 or catalase at >1,000 µM) [REFS‑1] enables its use as a selectivity control in three‑target screening panels. Researchers can employ it alongside potent benzofuran‑oxadiazole tyrosinase inhibitors (e.g., Irfan series, IC50 11–15.5 µM) [REFS‑2] to benchmark assay windows and verify target‑specific activity rather than pan‑assay interference. This scenario applies to academic labs optimizing tyrosinase inhibitor leads for cosmetic or antimelanoma applications, as well as CROs running selectivity profiling for client compound libraries.

Photosensitive Resist Component: Benzofuran-Chromophore Free-Radical Photoinitiator for i‑line (365 nm) Lithography

The compound's trichloromethyl‑1,3,4‑oxadiazole‑benzofuran scaffold matches the general formula disclosed in JPS59148784A for free‑radical generating photoinitiators [REFS‑3]. The extended benzofuran conjugation shifts the spectral absorption into the near‑UV, making it suitable for i‑line (365 nm) photolithography resist formulations. The phenolic –OH group additionally provides differential alkaline solubility, a critical property for positive‑tone resist development. Industrial users developing photoresist formulations or photoimaging materials should select this compound over simpler 2‑halomethyl‑oxadiazoles without the benzofuran chromophore when both photospeed and development contrast are required.

Antimalarial Lead Diversification: Benzofuran-Vinyl Extension of the 5‑Trichloromethyl-1,3,4-oxadiazole Pharmacophore

The established in vivo antimalarial activity of 2‑phenyl‑5‑(trichloromethyl)‑1,3,4‑oxadiazoles against P. berghei (active at 160–640 mg/kg s.c.; 29–336 mg/kg/day oral) [REFS‑4] provides a strong class‑level rationale for screening the 6‑ol benzofuran‑vinyl derivative in antimalarial assays. The benzofuran extension may improve target affinity or pharmacokinetic properties relative to the simpler phenyl series. Medicinal chemistry teams pursuing novel antimalarial chemotypes should prioritize this compound for hit‑to‑lead expansion given the trichloromethyl‑oxadiazole core's validated efficacy and the benzofuran moiety's known antiparasitic activity.

Metabolic Soft-Spot Reference Standard for Benzofuran-Oxadiazole Stability Studies

The 6‑hydroxyl group represents a known metabolic liability in benzofuran‑oxadiazole hybrids, as identified in the Pks13 inhibitor development program where hydroxyl‑bearing benzofurans failed due to cardiotoxicity concerns linked to metabolic instability [REFS‑5]. The 6‑ol isomer can therefore serve as a positive control or reference standard in microsomal stability and CYP inhibition assays, helping medicinal chemists benchmark the metabolic stability improvements of next‑generation benzofuran‑oxadiazole analogs designed to avoid this soft spot. Procurement of this compound supports ADME screening cascades in any program developing benzofuran‑containing heterocycles.

Quote Request

Request a Quote for 2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.